1-Cyclohexyl-3,5-dimethylpiperidine-3,5-diol
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Overview
Description
1-Cyclohexyl-3,5-dimethylpiperidine-3,5-diol is a chemical compound characterized by a piperidine ring substituted with cyclohexyl and dimethyl groups
Preparation Methods
The synthesis of 1-Cyclohexyl-3,5-dimethylpiperidine-3,5-diol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield. Specific details on the reaction conditions and reagents used are often proprietary to the manufacturing entities .
Chemical Reactions Analysis
1-Cyclohexyl-3,5-dimethylpiperidine-3,5-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of saturated derivatives.
Scientific Research Applications
1-Cyclohexyl-3,5-dimethylpiperidine-3,5-diol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3,5-dimethylpiperidine-3,5-diol involves its interaction with molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to changes in cellular processes and physiological responses. Detailed studies on its molecular pathways are ongoing to elucidate its precise effects .
Comparison with Similar Compounds
1-Cyclohexyl-3,5-dimethylpiperidine-3,5-diol can be compared with other piperidine derivatives such as:
3,5-Dimethylpiperidine: Lacks the cyclohexyl group, resulting in different chemical properties and applications.
1-Cyclohexylpiperidine: Similar structure but without the dimethyl groups, affecting its reactivity and biological activity.
Piperidine: The parent compound, which is more basic and less sterically hindered, leading to broader reactivity.
This detailed overview highlights the significance of this compound in various scientific and industrial contexts
Properties
CAS No. |
61733-84-4 |
---|---|
Molecular Formula |
C13H25NO2 |
Molecular Weight |
227.34 g/mol |
IUPAC Name |
1-cyclohexyl-3,5-dimethylpiperidine-3,5-diol |
InChI |
InChI=1S/C13H25NO2/c1-12(15)8-13(2,16)10-14(9-12)11-6-4-3-5-7-11/h11,15-16H,3-10H2,1-2H3 |
InChI Key |
BQQDPALTAKMGLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CN(C1)C2CCCCC2)(C)O)O |
Origin of Product |
United States |
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